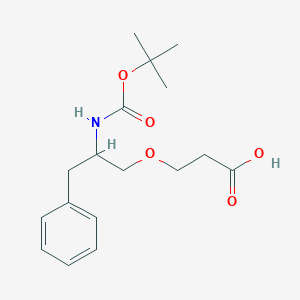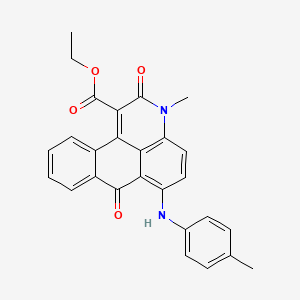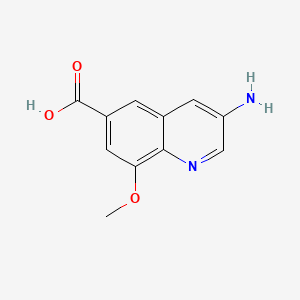
3-(2-((Tert-butoxycarbonyl)amino)-3-phenylpropoxy)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-((Tert-butoxycarbonyl)amino)-3-phenylpropoxy)propanoic acid is a compound that belongs to the class of amino acid derivatives It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine groups during chemical reactions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-((Tert-butoxycarbonyl)amino)-3-phenylpropoxy)propanoic acid typically involves the protection of amino acids with the tert-butoxycarbonyl group. One common method involves the reaction of an amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The resulting Boc-protected amino acid can then be further reacted with other reagents to introduce the phenylpropoxy group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity .
化学反応の分析
Types of Reactions
3-(2-((Tert-butoxycarbonyl)amino)-3-phenylpropoxy)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the Boc group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amino acids or esters.
科学的研究の応用
3-(2-((Tert-butoxycarbonyl)amino)-3-phenylpropoxy)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of peptides and other complex molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-(2-((Tert-butoxycarbonyl)amino)-3-phenylpropoxy)propanoic acid involves its interaction with specific molecular targets. The Boc group protects the amino group during chemical reactions, allowing selective modifications at other sites. Upon removal of the Boc group, the free amine can participate in various biochemical processes. The compound can interact with enzymes, receptors, and other proteins, influencing their activity and function .
類似化合物との比較
Similar Compounds
- **3-(2-((Tert-butoxycarbonyl)amino)ethyl)disulfanyl)propanoic acid
- **3-((tert-butoxycarbonyl)((diethylcarbamoyl)oxy)amino)propanoic acid
- **3-[(tert-Butoxycarbonyl)amino]phenylboronic Acid
Uniqueness
3-(2-((Tert-butoxycarbonyl)amino)-3-phenylpropoxy)propanoic acid is unique due to its specific structure, which includes a phenylpropoxy group. This structural feature imparts distinct chemical properties and reactivity compared to other Boc-protected amino acids. The presence of the phenyl group can influence the compound’s interactions with biological targets and its overall stability .
特性
分子式 |
C17H25NO5 |
|---|---|
分子量 |
323.4 g/mol |
IUPAC名 |
3-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropoxy]propanoic acid |
InChI |
InChI=1S/C17H25NO5/c1-17(2,3)23-16(21)18-14(12-22-10-9-15(19)20)11-13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3,(H,18,21)(H,19,20) |
InChIキー |
IGCXSSITXKLKHV-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)COCCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazole-4-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13931607.png)

![Acetamide, N-[2-[(2-cyano-6-iodo-4-nitrophenyl)azo]-5-(diethylamino)phenyl]-](/img/structure/B13931612.png)


![2-Amino-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carbonitrile](/img/structure/B13931630.png)







